

Application Notes and Protocols for ELN-441958 in Preclinical Research

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Compound of Interest

Compound Name: ELN-441958

Cat. No.: B1671178

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Introduction

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor (B1R), a key mediator in chronic pain and inflammation.[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli.[4] Its activation by des-Arg⁹-bradykinin, a metabolite of bradykinin, contributes to the maintenance of inflammatory responses and pain sensitization.[4] **ELN-441958** exhibits high affinity for the human B1R, with a reported K_i of 0.26 nM.[1][3] Notably, this compound displays significant species-dependent potency, with higher affinity for primate B1 receptors compared to rodent receptors.[2] It has demonstrated efficacy in a primate model of inflammatory pain and possesses favorable pharmacokinetic properties, including high oral bioavailability in rats and rhesus monkeys.[1][2]

These application notes provide a summary of the available preclinical data for **ELN-441958**, including dosage and administration information, pharmacokinetic parameters, and detailed protocols for in vivo efficacy studies and in vitro assays.

Data Presentation

In Vitro Receptor Binding and Potency

Species	Receptor	Assay	Parameter	Value (nM)
Human	Bradykinin B1	Radioligand Binding (IMR-90 cells)	Ki	0.26
Human	Bradykinin B1	Calcium Mobilization (IMR-90 cells)	KB	0.12 ± 0.02
Rhesus Monkey	Bradykinin B1	Calcium Mobilization	KB	0.24 ± 0.01
Rat	Bradykinin B1	Calcium Mobilization	KB	1.5 ± 0.4
Mouse	Bradykinin B1	Calcium Mobilization	KB	14 ± 4
Human	Bradykinin B2	Calcium Mobilization (IMR-90 cells)	-	>10,000

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Preclinical Pharmacokinetics of ELN-441958

Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (µg/mL)	t _{1/2} (h)	Vd (L/kg)	CL (L/h/kg)	Oral Bioavailability (%)
Rat	IV	10	-	-	1.7	2.7	0.96	57
Rat	PO	10	2	1.2	-	-	-	-
Rhesus Monkey	IV	10	-	-	3.9	2.7	0.49	High
Rhesus Monkey	PO	10	3.3	3.6	-	-	-	-

Data compiled from MedchemExpress, citing Hawkinson JE, et al.[1]

Experimental Protocols

Protocol 1: Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This protocol is based on the methodology used to demonstrate the in vivo analgesic efficacy of **ELN-441958**.^{[1][2]}

Objective: To assess the anti-hyperalgesic effect of **ELN-441958** in a primate model of inflammatory pain.

Materials:

- **ELN-441958**
- Vehicle for subcutaneous (s.c.) administration (e.g., sterile saline, or a formulation containing DMSO, PEG300, and Tween-80, see Protocol 3)
- Lambda-carrageenan (2% w/v in sterile saline)
- Water bath maintained at 46°C
- Male and female rhesus monkeys

Procedure:

- **Acclimatization and Baseline Measurement:** Acclimatize the monkeys to the experimental setup. Measure the baseline tail-withdrawal latency by immersing the distal 3-5 cm of the tail in a 46°C water bath. The latency is the time taken for the monkey to withdraw its tail. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
- **Induction of Hyperalgesia:** Administer a subcutaneous injection of 0.1 mL of 2% carrageenan into the terminal 3-5 cm of the tail to induce local inflammation and thermal hyperalgesia.
- **Drug Administration:** Administer **ELN-441958** (e.g., 1, 3, or 10 mg/kg) or vehicle via subcutaneous injection 30 minutes before the carrageenan injection.

- **Assessment of Thermal Hyperalgesia:** Measure the tail-withdrawal latency at regular intervals post-carrageenan injection (e.g., 30, 60, 120, 180, 240, and 300 minutes).
- **Data Analysis:** The anti-hyperalgesic effect is measured as an increase in the tail-withdrawal latency compared to the vehicle-treated group. The ED_{50} , the dose at which 50% of the maximal effect is observed, can be calculated. For **ELN-441958**, the reported ED_{50} in this model is approximately 3 mg/kg s.c.[\[2\]](#)

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol describes a method to evaluate the antagonist activity of **ELN-441958** at the B1 receptor.

Objective: To determine the potency of **ELN-441958** in inhibiting agonist-induced calcium mobilization in cells expressing the bradykinin B1 receptor.

Materials:

- IMR-90 human lung fibroblast cells (or other cell line endogenously or recombinantly expressing the B1 receptor)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Des-Arg¹⁰-kallidin (DAKD), a B1 receptor agonist
- **ELN-441958**
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

- **Cell Culture and Plating:** Culture IMR-90 cells according to standard protocols. Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

- **Dye Loading:** On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C), according to the dye manufacturer's instructions.
- **Compound Preparation:** Prepare serial dilutions of **ELN-441958** in assay buffer.
- **Antagonist Incubation:** Wash the cells with assay buffer to remove excess dye. Add the different concentrations of **ELN-441958** to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.
- **Agonist Stimulation and Measurement:** Place the plate in the FLIPR instrument. Add a fixed concentration of the B1 agonist DAKD (typically the EC₈₀ concentration) to all wells and immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
- **Data Analysis:** The antagonist effect of **ELN-441958** is determined by the reduction in the DAKD-induced calcium signal. The data are typically fitted to a four-parameter logistic equation to determine the IC₅₀, which can then be used to calculate the KB value using the Cheng-Prusoff equation.

Protocol 3: Formulation of ELN-441958 for In Vivo Administration

ELN-441958 is a poorly water-soluble compound, requiring a specific vehicle for in vivo administration. The following are suggested solvent systems for achieving a clear solution.

Objective: To prepare a solution of **ELN-441958** suitable for parenteral or oral administration in preclinical studies.

Materials:

- **ELN-441958**
- Dimethyl sulfoxide (DMSO)
- PEG300

- Tween-80
- Saline (0.9% NaCl)
- 20% SBE- β -CD in Saline
- Corn Oil

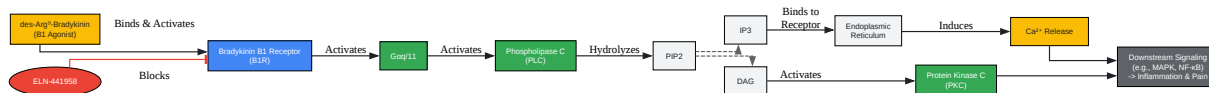
Formulation Options:

- Aqueous Formulation 1:
 - Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
 - Mix thoroughly after each addition.
 - This formulation can achieve a solubility of ≥ 2.5 mg/mL.[\[1\]](#)
- Aqueous Formulation 2 (with cyclodextrin):
 - Add solvents in the following order: 10% DMSO, 90% (20% SBE- β -CD in Saline).
 - Mix thoroughly after each addition.
 - This formulation can also achieve a solubility of ≥ 2.5 mg/mL.[\[1\]](#)
- Oil-based Formulation (for oral administration):
 - Add solvents in the following order: 10% DMSO, 90% Corn Oil.
 - Mix thoroughly after each addition.
 - This formulation can achieve a solubility of ≥ 2.5 mg/mL.[\[1\]](#)

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#) The final concentration of DMSO should be kept as low as possible, especially for long-term studies.

Mandatory Visualizations

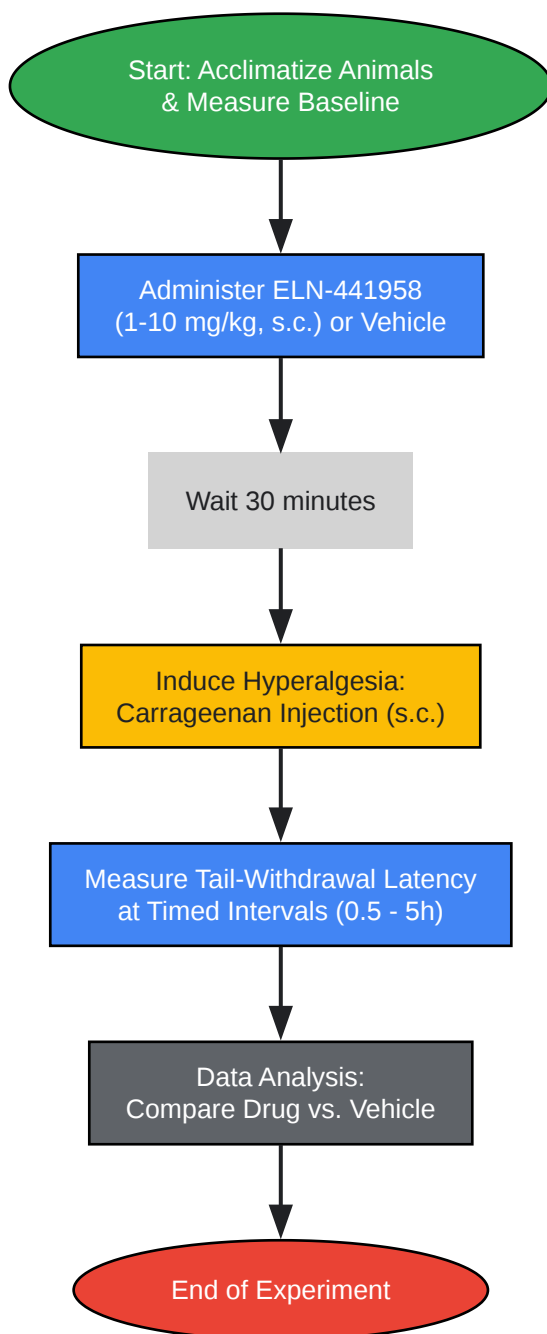
Signaling Pathway of Bradykinin B1 Receptor Antagonism



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Caption: **ELN-441958** blocks B1R, inhibiting Ca²⁺ mobilization and downstream inflammatory signaling.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **ELN-441958** efficacy in a carrageenan-induced pain model.

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